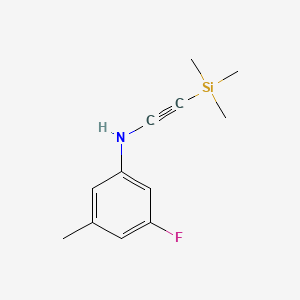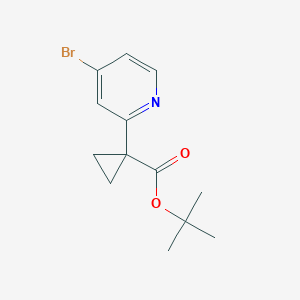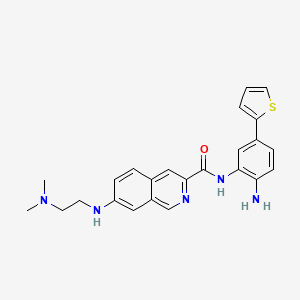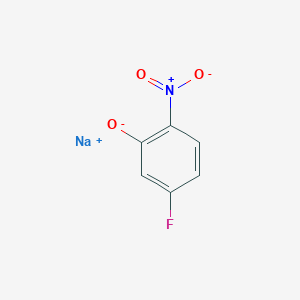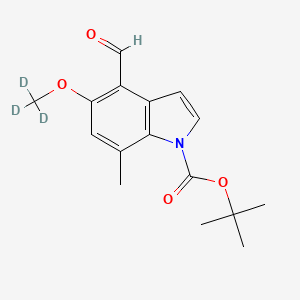
Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its tert-butyl ester, formyl, methyl, and trideuteriomethoxy substituents on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate typically involves multiple steps:
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Trideuteriomethoxylation: The trideuteriomethoxy group is introduced using trideuteriomethanol in the presence of a suitable catalyst.
Esterification: The tert-butyl ester is formed using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates .
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The trideuteriomethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a precursor for the development of novel pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: .
Tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate: .
Tert-butyl 5-methoxy-1H-indole-1-carboxylate: .
Uniqueness
Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate is unique due to the presence of the trideuteriomethoxy group, which imparts distinct physicochemical properties and potential biological activities compared to its non-deuterated analogs.
Propiedades
Fórmula molecular |
C16H19NO4 |
|---|---|
Peso molecular |
292.34 g/mol |
Nombre IUPAC |
tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3/i5D3 |
Clave InChI |
GCQVVLKDJOMDOY-VPYROQPTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C2=C(C(=C1)C)N(C=C2)C(=O)OC(C)(C)C)C=O |
SMILES canónico |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



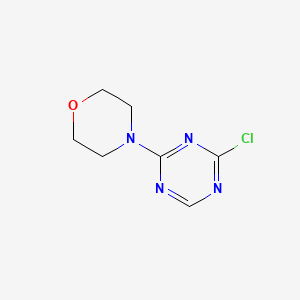
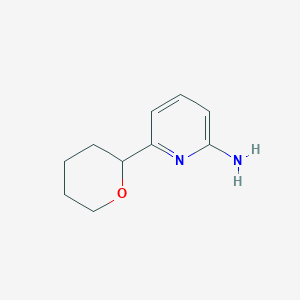
![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)
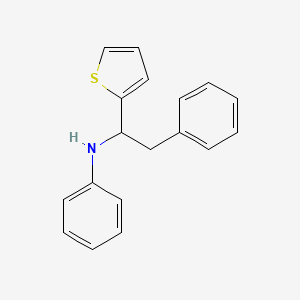
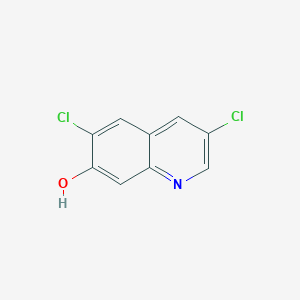
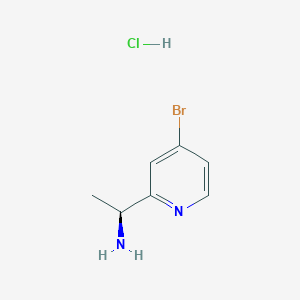
![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)
